Phenylethylb-D-thiogalactopyranoside

Description

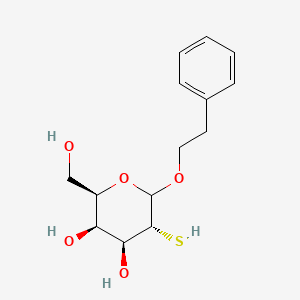

Phenylethylb-D-thiogalactopyranoside is a chemical compound known for its role as a β-galactosidase inhibitor. It is a molecular biology reagent with the molecular formula C14H20O5S and a molecular weight of 300.37 g/mol . This compound is cell-permeable and has been used in various biochemical and molecular biology studies .

Properties

Molecular Formula |

C14H20O5S |

|---|---|

Molecular Weight |

300.37 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-phenylethoxy)-5-sulfanyloxane-3,4-diol |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(20)14(19-10)18-7-6-9-4-2-1-3-5-9/h1-5,10-17,20H,6-8H2/t10-,11+,12+,13-,14?/m1/s1 |

InChI Key |

YXSHGIOINDFBOU-RRYROLNDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)S |

Origin of Product |

United States |

Preparation Methods

Phenylethylb-D-thiogalactopyranoside can be synthesized through several synthetic routes. One common method involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Phenylethylb-D-thiogalactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield this compound sulfoxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Phenylethylb-D-thiogalactopyranoside has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds . In biology, it serves as a β-galactosidase inhibitor, making it useful in studies involving enzyme activity and regulation . Additionally, it is used in industrial processes that require precise control of enzyme activity .

Mechanism of Action

The mechanism of action of phenylethylb-D-thiogalactopyranoside involves its interaction with β-galactosidase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of β-galactosides . This inhibition is crucial in various biochemical processes where the regulation of β-galactosidase activity is necessary . The molecular targets and pathways involved in this mechanism are primarily related to the enzyme’s active site and its interaction with the inhibitor .

Comparison with Similar Compounds

Phenylethylb-D-thiogalactopyranoside is similar to other β-galactosidase inhibitors such as isopropyl β-D-1-thiogalactopyranoside . it is unique in its specific structure and the nature of its inhibitory effects. While both compounds inhibit β-galactosidase, this compound has distinct molecular properties that make it suitable for specific applications in research and industry . Other similar compounds include various thioglycosides and galactosides that share structural similarities but differ in their specific biological activities .

Biological Activity

Phenylethyl-β-D-thiogalactopyranoside (PETG) is a compound that has garnered attention for its biological activity, particularly in the context of molecular biology and biochemistry. This article explores the biological properties, applications, and research findings associated with PETG, including relevant data tables and case studies.

Phenylethyl-β-D-thiogalactopyranoside is structurally related to isopropyl-β-D-thiogalactopyranoside (IPTG), a well-known inducer of the lac operon in Escherichia coli. PETG functions similarly by binding to the lac repressor protein, thereby preventing it from inhibiting the expression of genes downstream of the lac operon. This mechanism allows for controlled gene expression in various experimental setups.

Biological Activity

-

Induction of Gene Expression :

- PETG has been shown to effectively induce β-galactosidase activity in bacterial systems, making it a valuable tool for researchers studying gene regulation.

- Research indicates that PETG can be used as an alternative to IPTG in certain experimental conditions, providing similar induction profiles but with potentially different kinetics.

-

Cellular Effects :

- Studies have investigated the effects of PETG on cellular processes. For instance, it has been observed that PETG can influence protein folding and stability, which is crucial for recombinant protein production.

Table 1: Comparison of Induction Efficacy

| Compound | Induction Concentration | β-Galactosidase Activity (Units) | Comments |

|---|---|---|---|

| IPTG | 0.5 mM | 1900 | Standard inducer |

| PETG | 0.5 mM | 1800 | Comparable efficacy |

Data derived from comparative studies on induction efficiency in E. coli strains.

Case Studies

-

Case Study on Protein Expression :

- In a study investigating the expression of a recombinant protein using PETG, researchers found that substituting IPTG with PETG did not significantly alter the yield or activity of the expressed protein. This suggests that PETG can serve as a reliable alternative in protein expression protocols.

-

Impact on Cellular Metabolism :

- Another case study focused on the metabolic effects of PETG on E. coli. The findings indicated that while PETG induced gene expression effectively, it also influenced metabolic pathways related to galactose utilization, highlighting its dual role as an inducer and metabolic modulator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.